![molecular formula C20H20N2O2 B2567872 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide CAS No. 852368-99-1](/img/structure/B2567872.png)
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as MIPT or N-Isobutyl-3-(2-methylindol-3-yl)-2-oxo-2,3-dihydro-1H-indole-5-carboxamide. MIPT is a derivative of the tryptamine family of compounds and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex indole derivatives, including compounds structurally similar to "2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide", is a significant area of research. These efforts aim to develop novel compounds with potential therapeutic applications. For instance, the design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have been explored for their antimicrobial and antioxidant properties, indicating the versatility of indole-based compounds in drug development (Naraboli & Biradar, 2017).
Antioxidant Activity
Research into indole derivatives also includes evaluating their antioxidant capabilities. A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, revealing that some compounds exhibited significant antioxidant activity in assays such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) (Gopi & Dhanaraju, 2020).
Antimicrobial Activity
The antimicrobial potential of indole acetamide derivatives is another key research area. A study on 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing pathogenic microorganisms (Debnath & Ganguly, 2015).
Anti-inflammatory and COX Inhibition
The anti-inflammatory properties of indole acetamide derivatives, through in silico modeling and synthesis, have been investigated with compounds targeting cyclooxygenase (COX) domains. This research underscores the therapeutic potential of indole derivatives in inflammation-related disorders (Al-Ostoot et al., 2020).
Anticancer Activity
Indole derivatives have also been studied for their anticancer activities. The synthesis and evaluation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives revealed compounds with significant growth inhibition against various cancer cell lines, demonstrating the potential of indole-based structures in oncology (Karaburun et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives, like “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide”, are known to interact with various targets in the body . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives generally interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial, anti-viral, chelating, antimalarial, anti-hiv, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-18(16-11-5-6-12-17(16)22-14)19(23)20(24)21-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,22H,7,10,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGYJRYYEWWDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide |
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